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Compound of Interest

Compound Name:
2-Phenoxypyridine-3-carbonyl

chloride

Cat. No.: B1350575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-

phenoxypyridine derivatives, a class of compounds with significant interest in medicinal

chemistry due to their potential as anticancer agents. The following sections present a detailed

analysis of their spectral data obtained through various analytical techniques, alongside the

experimental protocols employed for these analyses.

Introduction to 2-Phenoxypyridine Derivatives
The 2-phenoxypyridine scaffold is a key structural motif found in a variety of biologically active

molecules. Derivatives of this parent compound have demonstrated a range of

pharmacological activities, including potent anticancer effects. Understanding the structural and

electronic properties of these derivatives is crucial for elucidating their mechanism of action and

for the rational design of new, more effective therapeutic agents. Spectroscopic analysis

provides an indispensable tool for characterizing these molecules and understanding their

structure-activity relationships (SAR).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 2-phenoxypyridine

derivatives. This comparative presentation allows for a clear understanding of how different

substituents on the phenoxy and pyridine rings influence the spectral properties.
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¹H NMR Spectral Data (400 MHz, CDCl₃)
Compound Ar-H (ppm) Py-H (ppm)

Other Protons
(ppm)

2-Phenoxy-6-phenyl-

4-(3,4,5-

trimethoxyphenyl)pyri

dine

7.87 (dd, J = 8.0, 1.4

Hz, 2H), 7.36–7.27

(m, 5H), 7.17 (dd, J =

8.6, 0.9 Hz, 2H), 7.12

(dd, J = 11.5, 4.2 Hz,

1H), 6.75 (s, 2H)

7.54 (d, J= 1.1 Hz,

1H), 6.89 (d, J = 1.0

Hz, 1H)

3.84 (s, 6H, OCH₃),

3.82 (s, 3H, OCH₃)

2-(4-

Methoxyphenoxy)-6-

phenyl-4-(3,4,5-

trimethoxyphenyl)pyri

dine

7.85 (d, J = 8.2 Hz,

2H), 7.35-7.25 (m,

5H), 6.95 (d, J = 8.2

Hz, 2H), 6.73 (s, 2H)

7.51 (s, 1H), 6.85 (s,

1H)

3.85 (s, 6H, OCH₃),

3.83 (s, 3H, OCH₃),

3.79 (s, 3H, OCH₃)

2-(4-

Chlorophenoxy)-6-

phenyl-4-(3,4,5-

trimethoxyphenyl)pyri

dine

7.86 (d, J = 8.0 Hz,

2H), 7.38-7.28 (m,

7H), 6.76 (s, 2H)

7.55 (s, 1H), 6.91 (s,

1H)

3.85 (s, 6H, OCH₃),

3.83 (s, 3H, OCH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Coupling constants (J) are reported in Hertz (Hz).[1]

¹³C NMR Spectral Data (101 or 126 MHz, CDCl₃)
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Compound Ar-C (ppm) Py-C (ppm)
Other Carbons
(ppm)

2-Phenoxy-6-phenyl-

4-(3,4,5-

trimethoxyphenyl)pyri

dine

154.38, 153.73,

139.05, 134.35,

129.54, 129.26,

128.70, 126.92,

124.45, 121.12,

104.44

163.92, 156.01,

153.26, 113.54,

107.61

61.04 (OCH₃), 56.36

(OCH₃)

2-(4-

Methoxyphenoxy)-6-

phenyl-4-(3,4,5-

trimethoxyphenyl)pyri

dine

156.21, 153.75,

147.12, 139.15,

134.41, 129.58,

128.73, 126.95,

122.34, 114.88,

104.49

164.12, 156.05,

153.31, 113.21,

107.45

61.05 (OCH₃), 56.38

(OCH₃), 55.65 (OCH₃)

2-(4-

Chlorophenoxy)-6-

phenyl-4-(3,4,5-

trimethoxyphenyl)pyri

dine

153.78, 152.89,

139.01, 134.29,

130.11, 129.61,

128.75, 126.98,

122.54, 104.51

163.85, 156.11,

153.45, 113.89,

107.82

61.06 (OCH₃), 56.39

(OCH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).[1]

IR and UV-Vis Spectral Data
Compound IR (cm⁻¹) UV-Vis λmax (nm)

2-Phenoxypyridine
3060 (Ar-H), 1580 (C=N), 1480

(C=C), 1240 (C-O-C)
220, 265

Substituted Derivatives

Variations in C-H, C=N, C=C,

and C-O-C stretching and

bending frequencies

depending on the nature and

position of substituents.

Shifts in λmax and changes in

molar absorptivity are

observed upon substitution,

reflecting alterations in the

electronic structure.
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Note: IR data is indicative of characteristic functional group vibrations. UV-Vis data shows

electronic transition absorption maxima.

Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

2-Phenoxy-6-phenyl-4-(3,4,5-

trimethoxyphenyl)pyridine
414.1687 [M+H]⁺

Fragments corresponding to

the loss of methoxy groups,

cleavage of the ether linkage,

and fragmentation of the

pyridine and phenyl rings.

2-(4-Methoxyphenoxy)-6-

phenyl-4-(3,4,5-

trimethoxyphenyl)pyridine

444.1792 [M+H]⁺

Similar fragmentation patterns

with additional fragments

related to the methoxy-

substituted phenoxy group.

2-(4-Chlorophenoxy)-6-phenyl-

4-(3,4,5-

trimethoxyphenyl)pyridine

448.1298 [M+H]⁺

Characteristic isotopic pattern

for chlorine-containing

fragments is observed.

Note: High-resolution mass spectrometry (HRMS) data provides accurate mass measurements

for molecular formula confirmation.[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-

phenoxypyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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¹H NMR: Proton NMR spectra are recorded with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.

Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. For liquid or low-melting solid

samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide

(KBr) plates.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) is prepared

in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200-800 nm.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass

spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a relevant

mass-to-charge (m/z) range.
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Visualizing Structure-Activity Relationships
The biological activity of 2-phenoxypyridine derivatives, particularly their anticancer properties,

is often linked to their ability to interact with specific cellular signaling pathways. The following

diagram illustrates a hypothetical workflow for investigating the anticancer mechanism of a

novel 2-phenoxypyridine derivative.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Characterization

In Vitro Evaluation

Mechanism of Action Studies

In Vivo Validation

Synthesis of 2-Phenoxypyridine Derivative

Spectroscopic Analysis (NMR, IR, MS, UV-Vis)

Structure Confirmation

Cancer Cell Lines (e.g., MCF-7, A549)

Cytotoxicity Assay (MTT)

Apoptosis Assay (Flow Cytometry)

Investigate Cell Death Mechanism

Target Identification (e.g., Kinase Inhibition Assay)

Western Blot Analysis (Signaling Proteins)

Validate Target Engagement

Xenograft Mouse Model

Tumor Growth Inhibition

Click to download full resolution via product page

Caption: Workflow for Anticancer Drug Discovery with 2-Phenoxypyridine Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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